molecular formula C17H21NO2 B2454106 N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide CAS No. 2097930-66-8

N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Cat. No.: B2454106
CAS No.: 2097930-66-8
M. Wt: 271.36
InChI Key: MPFFRIKZLKRHEU-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide and its derivatives have been explored for their synthesis and biological evaluation, highlighting their potential as potent antitumor agents. For instance, benzothiazole derivatives, designed from structurally related compounds, showed selective cytotoxicity against tumorigenic cell lines and exhibited excellent in vivo inhibitory effects on tumor growth. This indicates the compound's relevance in developing new antitumor medications (Yoshida et al., 2005).

Advancements in Heterocyclic Chemistry

Research into this compound has contributed to advancements in heterocyclic chemistry. Notably, the compound's framework has been utilized in the synthesis of novel heterospirocyclic 3-amino-2H-azirines, which serve as synthons for heterocyclic α-amino acids, indicating its utility in preparing complex organic molecules (Strässler et al., 1997).

Organic Synthesis Methodologies

Further research has focused on the organic synthesis methodologies involving this compound. Studies have detailed the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids. This showcases the compound's versatility in facilitating the creation of complex organic structures and contributing to the field of organic synthesis (Nizami & Hua, 2018).

Photocycloaddition Reactions

The compound has also been involved in studies on photocycloaddition reactions, particularly in the synthesis of 2-acylcyclohex-2-enones. These studies highlight the compound's utility in generating diacylcyclobutene derivatives through selective reactions, further underscoring its significance in research aimed at developing novel synthetic pathways and materials (Ferrer & Margaretha, 2001).

Antiviral Research

Moreover, research into benzamide-based derivatives of this compound has revealed their potential in antiviral applications. The synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported to show remarkable antiavian influenza virus activity, indicating the compound's relevance in the search for new antiviral drugs (Hebishy et al., 2020).

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-6-9-14(10-7-12)18-17(19)16-11-8-13-4-2-3-5-15(13)20-16/h2-5,14,16H,1,6-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFFRIKZLKRHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2CCC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.